molecular formula C14H14N4O B12917707 Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-04-7

Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-

Cat. No.: B12917707
CAS No.: 393856-04-7
M. Wt: 254.29 g/mol
InChI Key: WOCLSJPAICEROF-UHFFFAOYSA-N
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Description

Introduction to Ethanol, 2-[[2-Amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-

Systematic Nomenclature and Structural Classification

The compound ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- (CAS: 393856-91-2) is defined by its IUPAC name, which systematically describes its molecular architecture:

  • Parent chain : Ethanol (a two-carbon alcohol with a hydroxyl group at position 1).
  • Substituent : A secondary amine group at position 2 of the ethanol backbone, bonded to a pyrimidine ring.
  • Pyrimidine ring modifications :
    • An amino group (-NH~2~) at position 2.
    • A phenylethynyl group (-C≡C-C~6~H~5~) at position 5.

The molecular formula is C~16~H~18~N~4~O~2~ , with a molecular weight of 298.34 g/mol . Its structure integrates a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3—modified with both electron-donating (amino) and electron-withdrawing (phenylethynyl) groups. This duality influences its electronic properties and potential reactivity.

Structural Classification :

Feature Description
Heterocyclic core Pyrimidine (C~4~H~4~N~2~) with substituents at positions 2, 4, and 5.
Functional groups Amino (-NH~2~), ethynyl (-C≡C-), phenyl (C~6~H~5~), and hydroxyl (-OH).
Hybridization Pyrimidine ring: sp² hybridized; ethynyl group: sp hybridized.

Historical Context of Pyrimidine-Based Compound Development

Pyrimidines have been pivotal in medicinal and synthetic chemistry since their discovery in the late 19th century. The unsubstituted pyrimidine ring was first synthesized in 1900 by Gabriel and Colman, but derivatives like ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- emerged much later, driven by advancements in heterocyclic chemistry. Key milestones include:

  • 1884 : Pinner’s foundational work on pyrimidine derivatives via condensation reactions.
  • 1891 : Development of the Biginelli reaction, enabling one-pot synthesis of dihydropyrimidines.
  • 1950s–1970s : Rise of pyrimidine analogs (e.g., 5-fluorouracil) in anticancer therapy.
  • 21st century : Strategic functionalization of pyrimidines with alkynyl groups (e.g., phenylethynyl) to enhance electronic and binding properties.

The incorporation of phenylethynyl groups into pyrimidines reflects modern efforts to tune aromatic systems for applications in catalysis, materials science, and drug discovery. For example, ethynyl-linked pyrimidines exhibit enhanced π-conjugation, making them candidates for organic electronics.

Position Within Heterocyclic Chemistry Frameworks

Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- occupies a niche within heterocyclic chemistry due to its hybrid structure:

A. Pyrimidine Core
  • Aromaticity : The pyrimidine ring is aromatic, with six π-electrons delocalized across the ring. Nitrogen atoms at positions 1 and 3 withdraw electron density, creating regions of partial positive charge that guide electrophilic substitution.
  • Reactivity : Substituents at positions 2, 4, and 5 influence regioselectivity. The amino group at position 2 acts as an electron donor, while the phenylethynyl group at position 5 introduces steric bulk and electronic asymmetry.
B. Ethanol Moiety
  • The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
  • The secondary amine bridge (-NH-) between ethanol and pyrimidine facilitates conformational flexibility, allowing adaptive binding in supramolecular systems.
C. Comparative Analysis with Related Heterocycles
Heterocycle Key Differences
Pyridine One nitrogen atom; less electron-deficient than pyrimidine.
Purine Fused pyrimidine-imidazole system; found in DNA/RNA (e.g., adenine, guanine).
1,3,5-Triazine Three nitrogen atoms; higher symmetry and electron deficiency.

This compound’s structural complexity positions it as a versatile scaffold for further functionalization, particularly in designing kinase inhibitors or fluorescence probes.

Properties

CAS No.

393856-04-7

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C14H14N4O/c15-14-17-10-12(13(18-14)16-8-9-19)7-6-11-4-2-1-3-5-11/h1-5,10,19H,8-9H2,(H3,15,16,17,18)

InChI Key

WOCLSJPAICEROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=C(N=C2NCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through the cyclization of benzylidene acetones and ammonium thiocyanates.

    Aromatization: The intermediate is then aromatized to form the pyrimidine structure.

    Substitution: The phenylethynyl group is introduced through a substitution reaction.

    Amino Group Introduction: The amino group is added to the pyrimidine ring.

    Ethanol Moiety Addition: Finally, the ethanol moiety is attached to the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated synthesis platforms to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenylethynyl groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

The following analysis compares Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- with structurally related pyrimidine derivatives, focusing on molecular properties, synthesis, and biological activities.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties References
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- Not explicitly provided ~300 (estimated) 2-amino-pyrimidine, phenylethynyl, ethanol High rigidity, moderate solubility [Hypothetical]
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol C₁₄H₁₃N₃OS 271.34 Thieno[2,3-d]pyrimidine, phenyl, ethanol Higher density (1.368 g/cm³), sulfur-containing core enhances π-stacking
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol C₂₅H₂₃FN₄O₃ 446.48 Methoxyphenyl, fluorophenyl, methyl High lipophilicity, potential CNS activity
CYC116 (Aurora kinase inhibitor) C₁₈H₂₀N₆OS 368.45 Morpholinophenylamino, thiazol-amine Targets Aurora kinases, anti-tumor activity

Key Observations:

  • Rigidity vs. Flexibility: The phenylethynyl group in the target compound provides linear rigidity, whereas thieno[2,3-d]pyrimidine derivatives (e.g., ) incorporate a fused sulfur heterocycle, enhancing planar stacking but reducing solubility.
  • Lipophilicity: Fluorophenyl and methoxy groups in increase logP, favoring membrane penetration, while the ethanol group in the target compound balances hydrophilicity.

Comparison of Yields :

  • Thienopyrimidine derivatives: 18–25% yields due to complex cyclization .
  • Pyrimidinones: Up to 85% yields under optimized, catalyst-free conditions .
  • Target compound: Estimated 30–50% yield if palladium-catalyzed steps are efficient.

Biological Activity

Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- (CAS number 393856-91-2) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Compound Overview

Chemical Structure : The compound features a pyrimidine ring substituted with a phenylethynyl group and an amino group. Its molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol. The presence of the ethoxy group enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
CAS Number393856-91-2
LogP0.23140
PSA97.25000

Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- exhibits multiple mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play critical roles in cell signaling pathways related to cancer and other diseases. Kinase inhibitors are essential in cancer therapy as they can block the growth signals in tumor cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity Assessment

In vitro assays evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- could serve as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-, it is helpful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Ethanol, 2-[[(6-amino-5-nitro-4-pyrimidinyl)thio]-116434-78-7Contains a nitro group; potential antibacterial activity
Ethanol, 2-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]393855-76-0Similar structure; potential kinase inhibitor
Pyrimidine derivatives (general)VariesCommonly used in pharmaceuticals; diverse biological activities

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